1-(6-Phenylhexyl)-1H-1,2,4-triazole

CYP17A1 Enzyme Inhibition Steroidogenesis

Select 1-(6-Phenylhexyl)-1H-1,2,4-triazole (CAS 919800-79-6) for its precise, validated CYP17A1 inhibitory profile (60.4% at 0.1 mM) essential for SAR studies. Its 6-carbon linker confers a distinct potency versus 7-carbon analogues. Ideal as a benchmark calibrant or comparative tool versus imidazole analogs. Ensure experimental reproducibility with this characterized intermediate, available for immediate R&D procurement.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 919800-79-6
Cat. No. B12638828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Phenylhexyl)-1H-1,2,4-triazole
CAS919800-79-6
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCN2C=NC=N2
InChIInChI=1S/C14H19N3/c1(2-7-11-17-13-15-12-16-17)4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2
InChIKeyPQFLMKKAMJTVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Phenylhexyl)-1H-1,2,4-triazole (CAS 919800-79-6): A 1,2,4-Triazole Derivative for Cytochrome P450 17α (CYP17A1) Modulation Research


1-(6-Phenylhexyl)-1H-1,2,4-triazole (CAS 919800-79-6) is a synthetic 1,2,4-triazole derivative characterized by a phenylhexyl side chain attached to the triazole nitrogen [1]. It is a member of a series of phenylalkyl triazoles and imidazoles designed to probe the active site of the enzyme complex 17α-hydroxylase/17,20-lyase (P450(17α), also known as CYP17A1) [2]. The compound is primarily of interest in biochemical and pharmacological research as a modulator of steroidogenesis, offering a distinct chemical scaffold for studying enzyme inhibition and structure-activity relationships (SAR) [3].

1-(6-Phenylhexyl)-1H-1,2,4-triazole: Why In-Class Substitution Is Not Advisable


In research focusing on cytochrome P450 17α (CYP17A1) inhibition, 1-(6-Phenylhexyl)-1H-1,2,4-triazole cannot be considered an interchangeable generic triazole. Even minor structural modifications within this specific phenylalkyl triazole series—such as altering the heterocyclic core from triazole to imidazole or changing the length of the phenylalkyl linker—result in substantial, quantifiable shifts in enzyme inhibition potency [1]. This is because the linker length and the specific heterocycle dictate the compound's ability to access and bind within the enzyme's active site [2]. The following quantitative evidence demonstrates that its specific 6-carbon linker and 1,2,4-triazole core confer a distinct inhibitory profile compared to its closest structural neighbors, underscoring the need for precise compound selection in experimental design and procurement [3].

1-(6-Phenylhexyl)-1H-1,2,4-triazole: Quantified Differentiation Evidence for Scientific Selection


Comparative P450(17α) Inhibition: Triazole vs. Imidazole Core at Optimal Chain Length

A direct comparison of the inhibitory effect of the 1,2,4-triazole core versus the imidazole core, using compounds with the optimal 6-carbon linker length, reveals a significant difference in potency. In rat testicular microsomal assays, 1-(6-Phenylhexyl)-1H-1,2,4-triazole exhibited a 60.4% inhibition of P450(17α) at a concentration of 0.1 mM [1]. Under the same assay conditions, the direct imidazole analog, 1-(6-phenyl-hexyl)-1H-imidazole, demonstrated a 61.3% inhibition at a ten-fold lower concentration of 0.01 mM [2].

CYP17A1 Enzyme Inhibition Steroidogenesis

Structure-Activity Relationship (SAR): Impact of Phenylalkyl Linker Length on 1,2,4-Triazole Series

Within the 1,2,4-triazole series, the length of the phenylalkyl linker is a critical determinant of P450(17α) inhibitory potency. A systematic comparison of linkers ranging from 2 to 9 carbons, tested under identical conditions, reveals a clear SAR trend. The 6-carbon linker of 1-(6-Phenylhexyl)-1H-1,2,4-triazole (60.4% inhibition at 0.1 mM) represents an inflection point in this activity profile [1]. Shorter linkers show reduced potency (e.g., 5-phenylpentyl: 55%; 4-phenylbutyl: 29%; 3-phenylpropyl: 17.2%; 2-phenylethyl: 10.9%), while the 7-carbon linker (73.2%) and 8-carbon linker (76.6%) exhibit higher inhibition [2].

SAR CYP17A1 Linker Optimization

Comparative Lipophilicity (cLogP) in the Phenylalkyl Triazole Series

The lipophilicity of 1-(6-Phenylhexyl)-1H-1,2,4-triazole, as measured by its computed partition coefficient (XLogP3), is 3.7 [1]. This value is significantly higher than that of its shorter-chain analog, 1-(2-phenylethyl)-1H-1,2,4-triazole (XLogP3 = 2.0) [2], and lower than that of a longer-chain analog, 1-(8-phenyloctyl)-1H-1,2,4-triazole (XLogP3 = 4.7) [3].

Lipophilicity Drug-likeness In Silico

1-(6-Phenylhexyl)-1H-1,2,4-triazole: Validated Research Application Scenarios Based on Quantitative Differentiation


CYP17A1 Structure-Activity Relationship (SAR) Studies as a Defined Reference Compound

Given its well-characterized, intermediate potency and position within the phenylalkyl triazole SAR series, 1-(6-Phenylhexyl)-1H-1,2,4-triazole serves as a critical reference compound for studies exploring novel CYP17A1 inhibitors. Its quantified 60.4% inhibition at 0.1 mM provides a benchmark against which the potency of new chemical entities with altered linkers or heterocyclic cores can be directly compared and rationalized [1].

Investigating the Impact of Linker Length on Target Engagement and Selectivity

This compound is a specific, validated tool for dissecting the role of the linker region in CYP17A1 pharmacology. The sharp changes in activity observed with even a one-carbon variation in linker length (e.g., 6 vs. 7 carbons) [2] make it an essential component of any compound set designed to probe the spatial and conformational requirements for optimal enzyme inhibition and potential selectivity over other P450 enzymes.

Mechanistic Studies Comparing Triazole vs. Imidazole Pharmacophores

The significant, concentration-dependent difference in P450(17α) inhibition between 1-(6-Phenylhexyl)-1H-1,2,4-triazole and its direct imidazole analog [3] makes this pair of compounds ideal for comparative mechanistic studies. Researchers can use them to investigate the binding mode, kinetics, and thermodynamics of the two most common azole pharmacophores within the same molecular framework, which is invaluable for rational inhibitor design.

Calibration of In Vitro Assays for Steroidogenic Enzyme Modulation

The precise and published inhibitory profile of 1-(6-Phenylhexyl)-1H-1,2,4-triazole in rat microsomal assays [1] allows it to be used as a positive control or calibrant in biochemical assays measuring CYP17A1 activity. Its intermediate potency ensures a measurable dynamic range, making it suitable for validating assay conditions and comparing results across different experimental runs or laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Phenylhexyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.